molecular formula C14H22N2 B13493836 5-Tert-butyl-2-(piperidin-2-yl)pyridine

5-Tert-butyl-2-(piperidin-2-yl)pyridine

Cat. No.: B13493836
M. Wt: 218.34 g/mol
InChI Key: MWFZHLXEYPRYMP-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(piperidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a tert-butyl group at the 5-position and a piperidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-(piperidin-2-yl)pyridine typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide generates a cyano intermediate, which is then reduced using sodium and ammonium chloride in ethanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert nitriles or other functional groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid in dichloromethane.

    Reduction: Sodium and ammonium chloride in ethanol.

    Substitution: Trimethylsilyl cyanide in acetonitrile with triethylamine.

Major Products

The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Tert-butyl-2-(piperidin-2-yl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-2-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group and a piperidine ring on the pyridine scaffold makes it a versatile compound for various applications.

Biological Activity

5-Tert-butyl-2-(piperidin-2-yl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and neurological applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Structure and Properties

This compound features a pyridine ring substituted with a tert-butyl group and a piperidine moiety. This unique structure contributes to its pharmacological properties, influencing its interactions with biological targets.

Research indicates that compounds similar to this compound exhibit antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain sensation. The structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring enhance the compound's potency as a TRPV1 antagonist.

Key Findings:

  • TRPV1 Antagonism : Compounds with similar structures showed significant antagonism towards capsaicin-induced activation of TRPV1 channels, with some exhibiting subnanomolar potencies. For instance, related compounds demonstrated an KiK_i value of 0.1 nM against TRPV1 activation .
  • Analgesic Activity : In vivo studies using neuropathic pain models revealed that certain derivatives provided substantial relief from allodynia, with one compound achieving an 83% maximum possible effect (MPE) at a dosage of 10 mg/kg .

Case Study 1: Neuropathic Pain Model

In a chronic constriction injury (CCI) mouse model, this compound analogs were administered to assess their analgesic properties. The study found that specific analogs exhibited dose-dependent anti-allodynic effects. Notably, one compound displayed over 80% MPE at a low dose, underscoring its potential as an effective analgesic.

Case Study 2: Capsaicin-Induced Hypothermia

Another study evaluated the effects of these compounds on capsaicin-induced hypothermia in mice. The results indicated that certain analogs could effectively block this response, further confirming their role as TRPV1 antagonists .

Data Summary

Compound K_i (nM) Max MPE (%) Dosage (mg/kg) Effect
This compound0.18310Strong antiallodynic effect
Related Analog<0.5>80VariesEffective analgesia

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

5-tert-butyl-2-piperidin-2-ylpyridine

InChI

InChI=1S/C14H22N2/c1-14(2,3)11-7-8-13(16-10-11)12-6-4-5-9-15-12/h7-8,10,12,15H,4-6,9H2,1-3H3

InChI Key

MWFZHLXEYPRYMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)C2CCCCN2

Origin of Product

United States

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